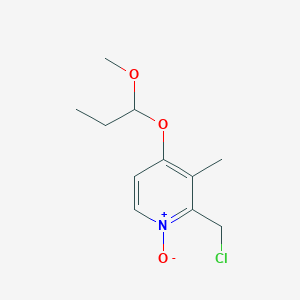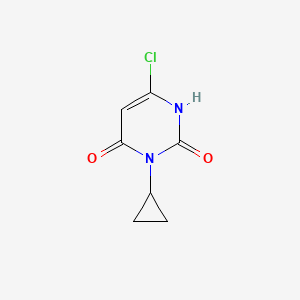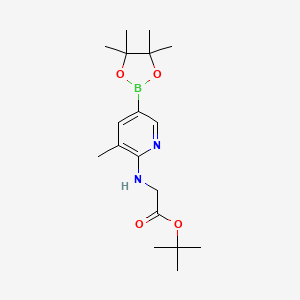
Benzeneacetonitrile,4-(cyclopropylcarbonyl)-
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Benzeneacetonitrile,4-(cyclopropylcarbonyl)- is C11H16ClNO3 . The molecular weight is 245.7026 .Physical And Chemical Properties Analysis
The boiling point of Benzeneacetonitrile,4-(cyclopropylcarbonyl)- is predicted to be 286.1±25.0 °C . The density is predicted to be 1.269±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Electrochemical C–H Amidation Reactions
- Summary of Application: Acetonitrile and benzonitrile are used as amino sources in copper-catalyzed mild electrochemical C–H amidation reactions . This process involves the site-selective direct C–H amidation of benzene and its derivatives .
- Methods of Application: The process involves joint electrochemical oxidation of various arenes in the presence of a copper salt as a catalyst and nitriles . This leads to the formation of N-phenylacetamide from benzene and N-benzylacetamides from benzyl derivatives .
- Results or Outcomes: The process is mild, efficient, and meets the criteria of green chemistry . It can yield up to 78% of the desired product .
Thermophysical Property Data
- Summary of Application: Benzeneacetonitrile is included in the NIST/TRC Web Thermo Tables (WTT), which provides access to a collection of critically evaluated thermodynamic property data for pure compounds .
- Methods of Application: These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes: The database contains information on 28432 compounds and a total of 531486 evaluated data points .
Safety And Hazards
Benzeneacetonitrile,4-(cyclopropylcarbonyl)- should be stored locked up and in a well-ventilated place. It is fatal if inhaled, toxic in contact with skin or if swallowed, and causes serious eye irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-(1-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3/c1-4-11(15-3)16-10-5-6-13(14)9(7-12)8(10)2/h5-6,11H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYVCRQKOIMTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)OC1=C(C(=[N+](C=C1)[O-])CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneacetonitrile,4-(cyclopropylcarbonyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate](/img/structure/B1456649.png)






![7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1456658.png)


![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456668.png)
